(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
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Overview
Description
LSM-3375 is a member of beta-carbolines.
Scientific Research Applications
1. Stereochemistry and NMR Data Assignment
The compound (15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.0^2,7.0^11,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione has been involved in research focused on stereochemistry and NMR spectroscopic data assignments. A study demonstrated this by detailing the stereochemistry and complete ^1H and ^13C NMR spectroscopic data assignments of related cyclopeptide alkaloids, emphasizing the importance of accurate structural determination in chemical research (Nisar et al., 2010).
2. Chiral Resolution and Antibacterial Agents
Research has also been conducted on the chiral resolution of stereomers of this compound, which is vital for understanding the pharmacological activities of different enantiomers. One study synthesized two antibacterial compounds with two chiral centers each, including a variant of (15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.0^2,7.0^11,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione, and resolved their stereomers. This is crucial for developing optically active drugs (Ali et al., 2020).
3. Complexes with Metal Ions
The compound has been used in studies involving the synthesis and characterization of metal complexes. For example, macrocyclic compounds related to (15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.0^2,7.0^11,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione have been synthesized and characterized, indicating its potential application in creating complexes with various metals, which is significant in coordination chemistry and materials science (Singh & Singh, 1995).
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C22H21N3O2/c1-22(2)19-16(15-10-6-7-11-17(15)23-19)12-18-20(26)24(21(27)25(18)22)13-14-8-4-3-5-9-14/h3-11,18,23H,12-13H2,1-2H3/t18-/m1/s1 |
InChI Key |
YWVZSRSKYWCHBZ-GOSISDBHSA-N |
Isomeric SMILES |
CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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